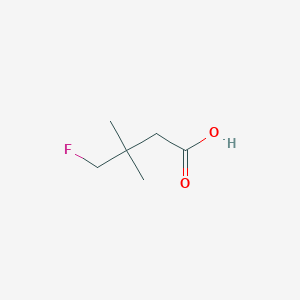

4-Fluoro-3,3-dimethylbutanoic acid

Description

BenchChem offers high-quality 4-Fluoro-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUULOKIVUXOTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,3-dimethylbutanoic Acid

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-fluoro-3,3-dimethylbutanoic acid, a compound of interest for pharmaceutical and materials science research. Recognizing the absence of a direct, established protocol in the current literature, this document outlines a rational, multi-step synthesis based on well-established and reliable organic chemistry transformations. The proposed route commences with the synthesis of a key intermediate, a protected 4-hydroxy-3,3-dimethylbutanoic acid derivative, via a Reformatsky reaction, followed by deoxofluorination and subsequent deprotection. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction and Strategic Overview

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 4-Fluoro-3,3-dimethylbutanoic acid represents a valuable, yet synthetically undocumented, building block that combines a neopentyl-like structural motif with a terminal fluorine atom. This guide proposes a robust and logical synthetic pathway, designed to be accessible to a broad range of synthetic chemistry laboratories.

Our retrosynthetic analysis identified a key challenge in the regioselective functionalization of the C4 position of the 3,3-dimethylbutanoic acid scaffold. Direct C-H activation at this position, while an active area of research, often requires specialized catalysts and may suffer from a lack of selectivity[1][2]. Therefore, a more classical and controllable approach is proposed, centered around the construction of a precursor molecule that already contains a hydroxyl group at the C4 position. This hydroxyl group can then be cleanly converted to the target fluorine atom using modern deoxofluorination techniques.

Retrosynthetic Analysis and Proposed Pathway

The proposed synthesis of 4-fluoro-3,3-dimethylbutanoic acid is outlined below. The strategy hinges on the initial construction of a protected γ-hydroxy acid, which serves as a versatile intermediate for the crucial fluorination step.

Caption: Retrosynthetic analysis of 4-fluoro-3,3-dimethylbutanoic acid.

Detailed Synthetic Pathway and Experimental Protocols

The proposed forward synthesis is a three-step process starting from commercially available and inexpensive starting materials: acetone and a bromoacetate ester.

Step 1: Synthesis of tert-Butyl 4-hydroxy-3,3-dimethylbutanoate via Reformatsky Reaction

The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[3][4][5][6] In this proposed step, the organozinc reagent derived from tert-butyl bromoacetate will react with acetone to form the desired γ-hydroxy ester. The use of a tert-butyl ester provides a robust protecting group that can be removed under acidic conditions orthogonal to many other functionalities.

Experimental Protocol:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (argon or nitrogen), add zinc dust (1.5 eq). The zinc is activated by stirring with 1 M HCl, followed by washing with deionized water, ethanol, and diethyl ether, and then drying under high vacuum.

-

Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF).

-

Initiation: A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated.

-

Addition of Reagents: A solution of acetone (1.0 eq) and tert-butyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).

-

Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield pure tert-butyl 4-hydroxy-3,3-dimethylbutanoate.

Caption: Synthesis of the key γ-hydroxy ester intermediate.

Step 2: Deoxofluorination of tert-Butyl 4-hydroxy-3,3-dimethylbutanoate

The conversion of the primary alcohol to an alkyl fluoride is a critical step. A variety of modern deoxofluorinating reagents are available that offer high yields and good functional group tolerance under mild conditions.[7][8] Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used. More recent and often safer alternatives include PyFluor and other sulfonyl fluorides.[5]

Experimental Protocol (using Deoxo-Fluor®):

-

Reaction Setup: In a flame-dried, plastic (e.g., PTFE or polypropylene) reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve tert-butyl 4-hydroxy-3,3-dimethylbutanoate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagent: Add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or 19F NMR spectroscopy.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Work-up: Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure (avoiding high temperatures).

-

Purification: The crude product, tert-butyl 4-fluoro-3,3-dimethylbutanoate, is purified by column chromatography on silica gel.

Caption: Deoxofluorination of the primary alcohol.

Step 3: Deprotection to Yield 4-Fluoro-3,3-dimethylbutanoic Acid

The final step involves the hydrolysis of the tert-butyl ester to the free carboxylic acid. This is typically achieved under acidic conditions, which are effective for cleaving the tert-butyl group.

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl 4-fluoro-3,3-dimethylbutanoate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

-

Addition of Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of hydrochloric acid in dioxane.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The crude product can be co-evaporated with a solvent like toluene to remove residual TFA.

-

Purification: The resulting crude 4-fluoro-3,3-dimethylbutanoic acid can be purified by recrystallization or distillation under reduced pressure to yield the final product.

Caption: Final deprotection to the target carboxylic acid.

Quantitative Data Summary

The following table provides estimated yields for each step of the proposed synthesis, based on literature precedents for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Starting Material | Product | Estimated Yield (%) |

| 1 | Reformatsky Reaction | Acetone, tert-Butyl bromoacetate | tert-Butyl 4-hydroxy-3,3-dimethylbutanoate | 60-75% |

| 2 | Deoxofluorination | tert-Butyl 4-hydroxy-3,3-dimethylbutanoate | tert-Butyl 4-fluoro-3,3-dimethylbutanoate | 70-85% |

| 3 | Deprotection | tert-Butyl 4-fluoro-3,3-dimethylbutanoate | 4-Fluoro-3,3-dimethylbutanoic acid | >90% |

Characterization and Analytical Methods

The structure and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The presence of the fluorine atom will be clearly indicated by characteristic signals and coupling patterns in the ¹⁹F and ¹³C NMR spectra.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl and carbonyl groups.

Safety Considerations

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reagent-Specific Hazards:

-

Zinc dust: Can be flammable.

-

Bromoacetate esters: Are lachrymators and should be handled with care.

-

Deoxofluorinating reagents (e.g., Deoxo-Fluor®): Are corrosive and react violently with water. They should be handled with extreme caution in a dry environment.

-

Trifluoroacetic acid (TFA): Is highly corrosive and should be handled with appropriate care.

-

Conclusion

This technical guide presents a viable and scientifically sound synthetic pathway for 4-fluoro-3,3-dimethylbutanoic acid. By leveraging well-established reactions such as the Reformatsky reaction and modern deoxofluorination methods, this guide provides a clear and detailed roadmap for the synthesis of this novel fluorinated building block. The proposed route is designed to be adaptable and can be optimized further by experienced synthetic chemists. The availability of this compound should facilitate further research into its potential applications in medicinal chemistry and materials science.

References

-

Li, P., et al. (2021). Aryl fluorosulfonates are developed as a deoxyfluorinating reagent in the transformation of primary and secondary alcohols into the corresponding alkyl fluorides. Chemical Communications, 57(64), 7949-7952. [Link]

-

Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]

-

Gorin, D. J., & Toste, F. D. (2007). Deoxyfluorination of Alcohols. Nature, 446(7134), 395-403. [Link]

-

O'Neil, I. A. (2015). Recent developments in the Reformatsky reaction. Comprehensive Organic Synthesis II, 1, 499-532. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

-

Chen, M. S., & White, M. C. (2010). A predictable and general manganese catalyst for aliphatic C–H oxidation. Science, 327(5965), 566-571. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxybutanoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS No. 1246218-76-7), a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for the specifically requested 4-fluoro-3,3-dimethylbutanoic acid, this guide focuses on its trifluoromethyl analogue, offering valuable insights into the influence of fluorine substitution on molecular properties. The document details the compound's structural and fundamental properties, predicted physicochemical parameters, and established experimental methodologies for their determination. Furthermore, it includes a discussion on its synthesis and provides an analysis of its spectral characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel fluorinated molecules.

Introduction and Structural Elucidation

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity. 4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a carboxylic acid featuring a trifluoromethyl group and two methyl groups on the carbon atom beta to the carboxyl group. This structural arrangement is expected to significantly influence its electronic and steric properties.

Chemical Structure and Basic Information

| Property | Value | Source |

| IUPAC Name | 4,4,4-Trifluoro-3,3-dimethylbutanoic acid | [1] |

| CAS Number | 1246218-76-7 | [1] |

| Molecular Formula | C₆H₉F₃O₂ | [1] |

| Molecular Weight | 170.13 g/mol | [2] |

| Canonical SMILES | CC(C)(CC(=O)O)C(F)(F)F | [1] |

| InChI Key | RMYUXDFMYRGZNC-UHFFFAOYSA-N | [1] |

Physicochemical Properties: Predicted and Experimental

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. The following sections detail the key properties of 4,4,4-trifluoro-3,3-dimethylbutanoic acid. Where experimental data is unavailable, high-quality predicted values are provided.

Melting Point

The melting point of a compound provides insight into the strength of its crystal lattice and intermolecular forces. For a related compound, (Z)-2-(aminomethylene)-4,4,4-trifluoro-3-oxo-ethylester-butanoic acid, a melting point of 78.2-79.9 °C has been reported.[3] While not a direct measurement for the title compound, it suggests that it is likely a solid at room temperature.

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.[4]

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. As 4,4,4-trifluoro-3,3-dimethylbutanoic acid is likely a solid at room temperature, its boiling point is expected to be significantly higher and may be accompanied by decomposition.

For high-boiling liquids or solids, a common method for boiling point determination is the Thiele tube method.

Solubility

The solubility of a compound in various solvents is a critical parameter in drug development, affecting formulation and bioavailability. The presence of both a polar carboxylic acid group and a nonpolar trifluoromethyl- and dimethyl-substituted alkyl chain suggests that 4,4,4-trifluoro-3,3-dimethylbutanoic acid will have moderate solubility in both polar and nonpolar solvents. It is expected to be soluble in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[5] Its solubility in water is likely to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid.

A qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the compound in a given solvent.

Acidity (pKa)

The pKa of a carboxylic acid is a measure of its acidity. The electron-withdrawing trifluoromethyl group is expected to significantly increase the acidity of the carboxylic acid compared to its non-fluorinated analogue, 3,3-dimethylbutanoic acid. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the CF₃ group. For comparison, the pKa of 3,3-dimethylbutanoic acid is approximately 5.0. Therefore, the pKa of 4,4,4-trifluoro-3,3-dimethylbutanoic acid is predicted to be significantly lower.

Potentiometric titration is a precise method for determining the pKa of an acid.

Synthesis

The synthesis of fluorinated carboxylic acids can be achieved through various methods. A common approach involves the introduction of the trifluoromethyl group early in the synthetic sequence. For instance, a synthetic route to 4,4,4-trifluorobutanol involves the reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate, followed by decarboxylation and reduction.[6] A similar strategy could be adapted for the synthesis of 4,4,4-trifluoro-3,3-dimethylbutanoic acid. Another approach involves the Friedel-Crafts reaction of 3,3-dimethylacrylic acid with a suitable aromatic compound, followed by further transformations.[7]

Spectral Data and Interpretation

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six equivalent methyl protons and a singlet for the two methylene protons. The chemical shifts will be influenced by the proximity of the electron-withdrawing trifluoromethyl and carboxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbons, the methylene carbon, the trifluoromethyl carbon, and the carboxyl carbon. The chemical shift of the carbon attached to the fluorine atoms will be significantly affected.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[8] The chemical shift will be characteristic of a CF₃ group adjacent to a quaternary carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹ for the carboxylic acid. A strong C=O stretching band should appear around 1710 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 170. Fragmentation may involve the loss of the carboxyl group, the trifluoromethyl group, and methyl groups.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and spectral characteristics of 4,4,4-trifluoro-3,3-dimethylbutanoic acid. While serving as a proxy for the less-documented 4-fluoro-3,3-dimethylbutanoic acid, the data and methodologies presented herein offer a solid foundation for researchers working with related fluorinated compounds. The strong electron-withdrawing nature of the trifluoromethyl group is predicted to significantly impact the acidity and other properties of the molecule, highlighting the importance of fluorination in tuning molecular characteristics for various applications in science and technology. Further experimental validation of the predicted properties is encouraged to build a more complete understanding of this compound.

References

-

Reeves, J. T., Tan, Z., Fandrick, D. R., Song, J. J., Yee, N. K., & Senanayake, C. H. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. Retrieved from [Link]

-

Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. (n.d.). Retrieved from [Link]

- Seiler, P. (1990). An Efficient Method of Preparing (R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid. CHIMIA, 44, 90.

-

Chemspace. (n.d.). 4,4,4-trifluoro-3,3-dimethylbutanoic acid - C6H9F3O2 | CSSB00000722962. Retrieved from [Link]

-

Beilstein Journals. (n.d.). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Retrieved from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.

- Kubota, T., Ishii, T., Minamikawa, H., Yamaguchi, S., & Tanaka, T. (1988). Preparation of Trifluoromethylated Compounds via Anodic Oxidation of 4,4,4-Trifluoro-3,3-dimethoxybutyric Acid. Chemistry Letters, 17(11), 1987-1990.

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). Retrieved from [Link]

-

PubChemLite. (n.d.). 4,4,4-trifluoro-3,3-dimethylbutanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluorobutanoic acid. In PubChem. Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trifloroacetyl triflate. Retrieved from [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19 | PPTX. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0026913). Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0033092). Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-3-oxobutanoic acid. In PubChem. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 3,3-DIMETHYLBUTANOIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of c (TFA-D, 298K, 600MHz). Retrieved from [Link]

-

Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid Properties. Retrieved from [Link]

-

Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Agilent. (n.d.). ftir spectroscopy reference guide. Retrieved from [Link]

-

Doc Brown's Advanced Level Organic Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

-

Crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, C5H7O2F3. (2025, August 6). Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. anaxlab.com [anaxlab.com]

- 3. rsc.org [rsc.org]

- 4. chimia.ch [chimia.ch]

- 5. caymanchem.com [caymanchem.com]

- 6. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. azom.com [azom.com]

4-Fluoro-3,3-dimethylbutanoic acid IUPAC name and CAS number

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Fluoro-3,3-dimethylbutanoic acid.

A Strategic Fluorinated Building Block for Metabolic Stability

Executive Summary

4-Fluoro-3,3-dimethylbutanoic acid (CAS 1558137-05-5 ) is a specialized aliphatic fluorinated building block used primarily in the design of metabolically stable pharmaceuticals. Structurally, it represents a "neopentyl-like" scaffold where a terminal methyl hydrogen is replaced by fluorine. This modification exploits the bioisosteric principle—mimicking the steric bulk of a tert-butyl or isobutyl group while blocking metabolic oxidation at the

This guide provides a comprehensive technical analysis for researchers in medicinal chemistry, covering its identification, synthetic pathways, and utility in drug development programs (HCV, HIV, and CFTR modulation).

Part 1: Chemical Identity & Structural Analysis

This compound is distinct from its trifluorinated analog (4,4,4-trifluoro-) and its regioisomer (2-fluoro-). Precise identification is critical for procurement and database registration.

| Property | Technical Specification |

| IUPAC Name | 4-Fluoro-3,3-dimethylbutanoic acid |

| Common Name | |

| CAS Number | 1558137-05-5 |

| Molecular Formula | |

| Molecular Weight | 148.15 g/mol |

| SMILES | CC(C)(CF)CC(=O)O |

| InChI Key | UFZYBUDHGBJBLU-UHFFFAOYSA-N (Analogous) |

| Appearance | Colorless oil or low-melting solid |

| Acidity ( | ~4.8 (Predicted; similar to pivalic acid derivatives) |

Structural Logic & The "Fluorine Effect"

The 3,3-dimethyl backbone (gem-dimethyl) introduces the Thorpe-Ingold effect , restricting conformational flexibility and pre-organizing the molecule for binding interactions. The addition of the C-4 fluorine atom serves two mechanistic functions:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond it replaces, preventing Cytochrome P450-mediated

-oxidation. -

Dipole Modulation: The fluorine introduces a localized dipole without significantly altering the steric volume (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Part 2: Synthesis & Production Protocols

The synthesis of 4-Fluoro-3,3-dimethylbutanoic acid typically avoids direct fluorination of the acid. Instead, it proceeds via the fluorination of a hydroxy-ester precursor followed by hydrolysis. The following protocol is synthesized from patent literature (US 2013/0183629 A1) and standard fluorination methodologies.

Reaction Pathway Diagram[1]

Caption: Two-step synthesis via deoxyfluorination of the hydroxy-ester followed by ester hydrolysis.

Detailed Experimental Protocol

Step 1: Deoxyfluorination of the Hydroxy Ester

-

Precursor: Methyl 3,3-dimethyl-4-hydroxybutanoate (synthesized via Reformatsky reaction of methyl bromoacetate with 2,2-dimethyl-3-hydroxypropanal).

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Setup: Charge a flame-dried round-bottom flask with Methyl 3,3-dimethyl-4-hydroxybutanoate (1.0 eq) and anhydrous DCM under nitrogen atmosphere. Cool to -78°C.

-

Addition: Dropwise add DAST (1.2 eq) via syringe, maintaining temperature below -70°C to prevent elimination side reactions.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/GC-MS for disappearance of starting material.

-

Quench: Carefully quench by pouring the mixture into saturated aqueous

at 0°C. Caution: Evolution of HF/gas. -

Workup: Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Methyl 4-fluoro-3,3-dimethylbutanoate .

Step 2: Saponification to the Acid

-

Dissolution: Dissolve the fluorinated ester in a mixture of THF:Water (3:1).

-

Hydrolysis: Add Lithium Hydroxide monohydrate (

, 2.0 eq). Stir at RT for 4–16 hours. -

Isolation: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract with Ethyl Acetate (

).[2] -

Purification: Dry organic layers (

) and concentrate in vacuo. The product, 4-Fluoro-3,3-dimethylbutanoic acid , is typically obtained as a colorless oil that may crystallize upon standing.

Part 3: Applications in Drug Discovery

This building block is increasingly prevalent in modern medicinal chemistry, specifically in the optimization of antiviral and genetic modulation therapies.

1. HCV and HIV Protease Inhibitors

In the development of second-generation protease inhibitors (e.g., Atazanavir analogues), the tert-butyl group is a common pharmacophore for filling hydrophobic pockets (S2/S3 subsites). However, tert-butyl groups are susceptible to oxidation.

-

Application: Replacing the tert-butyl side chain with the 4-fluoro-3,3-dimethylbutyl moiety maintains the hydrophobic interaction while reducing metabolic clearance.

-

Mechanism: The fluorine atom lowers the electron density of the adjacent carbon, making it resistant to radical abstraction by CYP450 enzymes.

2. CFTR Modulators (Cystic Fibrosis)

Patent literature (e.g., WO2021113806A1) highlights the use of this acid in synthesizing correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

-

Role: It serves as an acylating agent for amine cores, introducing a stable, lipophilic "tail" that anchors the drug within the membrane-bound domains of the CFTR protein.

3. Forensic Toxicology (Synthetic Cannabinoids)

The compound is also a known metabolite of the synthetic cannabinoid 4-fluoro-MDMB-BUTINACA .[3]

-

Significance: In forensic analysis, the detection of 4-Fluoro-3,3-dimethylbutanoic acid (or its hydrolysis from the parent ester) in urine confirms the ingestion of the specific designer drug, distinguishing it from non-fluorinated analogs.

Pharmacophore Comparison Diagram

Caption: Bioisosteric replacement strategy improving metabolic stability.

References

-

Chemical Identity & CAS: ChemSrc & Amadis Chemical Database. 4-Fluoro-3,3-dimethylbutanoic acid (CAS 1558137-05-5).

-

Synthesis Protocol: Patent US 2013/0183629 A1. HCV Protease Inhibitors and Intermediates. (Cited for the preparation of the fluorinated acid intermediate).[2][3][4][5][6][7][8][9]

-

Application (HIV): Patent WO 2018/145021 A1. Atazanavir Analogues for Treating HIV Infections.

-

Application (CFTR): Patent WO 2021/113806 A1. Arylamides and Methods of Use Thereof (CFTR Modulators).

-

Forensic Application: Cayman Chemical. 4-fluoro MDMB-BUTINACA Metabolites.

Sources

- 1. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]

- 2. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jelsciences.com [jelsciences.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid [organic-chemistry.org]

A Technical Guide to the Theoretical pKa Calculation of 4-Fluoro-3,3-dimethylbutanoic acid

This guide provides an in-depth technical exploration of the theoretical methods used to calculate the acid dissociation constant (pKa) of 4-Fluoro-3,3-dimethylbutanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of in-silico pKa prediction methodologies.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant, pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH.[1][2][3] For a drug candidate, its pKa value profoundly influences a wide array of pharmacokinetic and pharmacodynamic properties, including:

-

Solubility: The charge of a molecule significantly affects its interaction with polar (aqueous) and non-polar (lipid) environments, thereby dictating its solubility.

-

Permeability: The ability of a drug to cross biological membranes, a crucial step in absorption and distribution, is heavily dependent on its ionization state.[4]

-

Target Binding: The specific interactions between a drug and its biological target are often mediated by electrostatic forces, which are determined by the protonation states of both the ligand and the receptor.

-

Metabolism and Excretion: The metabolic pathways and clearance mechanisms of a drug can be influenced by its ionization state.

Given the pivotal role of pKa, its accurate determination early in the drug discovery process is paramount. While experimental measurement remains the gold standard, theoretical pKa calculations offer a rapid and cost-effective means to screen and prioritize large libraries of compounds, guide synthetic efforts, and provide mechanistic insights into structure-activity relationships.[5][6]

Theoretical Foundations of pKa Calculation

The theoretical prediction of pKa values can be broadly categorized into two main approaches: methods based on linear free-energy relationships (LFERs) and those employing quantum mechanical (QM) calculations.[6][7]

2.1. Linear Free-Energy Relationships (LFERs): The Hammett and Taft Equations

LFERs, such as the Hammett and Taft equations, provide an empirical approach to pKa prediction.[8][9] These methods are based on the principle that the effect of a substituent on the reactivity of a molecule can be quantified and correlated with its effect on a reference reaction.

-

The Hammett Equation: Primarily applied to aromatic systems, the Hammett equation relates the pKa of a substituted benzoic acid to that of benzoic acid itself through substituent-specific constants (σ) and a reaction constant (ρ).[8][9]

-

The Taft Equation: An extension of the Hammett equation, the Taft equation is designed for aliphatic systems and incorporates considerations for steric effects in addition to electronic effects.[8]

While computationally inexpensive, the accuracy of LFER-based methods is contingent on the availability of extensive experimental data for similar compounds and may be less reliable for novel or structurally complex molecules.

2.2. Quantum Mechanical (QM) Methods: A First-Principles Approach

QM methods offer a more fundamental and broadly applicable approach to pKa calculation by directly computing the free energy change of the dissociation reaction.[5][10][11] This is typically achieved through the following thermodynamic cycle:

Figure 1: A generalized thermodynamic cycle for the calculation of the free energy of dissociation in solution.

The pKa is then calculated from the Gibbs free energy of the reaction in the aqueous phase (ΔG°aq) using the equation:

pKa = ΔG°aq / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

Density Functional Theory (DFT) is a widely used QM method for pKa calculations, often in conjunction with a continuum solvation model to account for the effects of the solvent.[5][12][13]

Methodology for the pKa Calculation of 4-Fluoro-3,3-dimethylbutanoic acid

For the specific case of 4-Fluoro-3,3-dimethylbutanoic acid, a QM-based approach is recommended to accurately capture the inductive effects of the fluorine and dimethyl substituents. The following workflow outlines a robust protocol for this calculation.

3.1. Computational Workflow

Figure 2: A streamlined workflow for the quantum mechanical calculation of pKa.

3.2. Step-by-Step Experimental Protocol

-

Structure Preparation: The 3D structure of both the neutral (protonated) and anionic (deprotonated) forms of 4-Fluoro-3,3-dimethylbutanoic acid are generated.

-

Conformational Analysis: A conformational search is performed for both species using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformers.

-

Gas-Phase Optimization and Frequency Calculation: The lowest energy conformers are then subjected to geometry optimization and frequency calculations in the gas phase using a DFT method (e.g., B3LYP with the 6-31G* basis set). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Aqueous-Phase Optimization: The gas-phase optimized structures are then re-optimized in a simulated aqueous environment using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5]

-

Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the solvated, optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

Calculation of Gibbs Free Energy and pKa: The Gibbs free energies of the solvated species are calculated, and the pKa is determined using the thermodynamic cycle described in Section 2.2.

Results and Discussion: Analyzing the Substituent Effects

The theoretical pKa of 4-Fluoro-3,3-dimethylbutanoic acid is expected to be influenced by the electronic and steric effects of its substituents.

4.1. Inductive Effects

-

Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I).[14][15] This effect is transmitted through the carbon chain, stabilizing the carboxylate anion by delocalizing the negative charge.[14][16] This stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid, and therefore a lower pKa value compared to butanoic acid.

-

Dimethyl Groups: The two methyl groups at the 3-position are electron-donating (+I effect).[17] This effect tends to destabilize the carboxylate anion by intensifying the negative charge, which would decrease the acidity and lead to a higher pKa.

4.2. Steric Effects

The bulky tert-butyl-like arrangement of the dimethyl groups may also introduce steric hindrance, which could potentially influence the solvation of the carboxylate anion and thus affect the pKa. However, the inductive effects are generally considered to be the dominant factor in this case.

4.3. Predicted pKa Value

Based on these considerations, a qualitative prediction can be made. The strong electron-withdrawing effect of the fluorine atom is likely to have a more significant impact than the electron-donating effect of the two methyl groups. Therefore, the pKa of 4-Fluoro-3,3-dimethylbutanoic acid is predicted to be lower than that of butanoic acid (pKa ≈ 4.82).

A quantitative prediction requires the execution of the computational protocol outlined in Section 3. Various software packages are available for performing these calculations, including Gaussian, Jaguar, and others.[13][18][19][20] Additionally, several commercial and open-source tools offer pKa prediction based on different methodologies.[1][21][22][23][24][25]

Table 1: Comparison of pKa Values

| Compound | Substituents | Expected pKa Trend |

| Butanoic acid | None | Baseline |

| 4-Fluoro-3,3-dimethylbutanoic acid | -F (electron-withdrawing), -2xCH₃ (electron-donating) | Lower than butanoic acid |

Conclusion

The theoretical calculation of pKa is a powerful tool in modern drug discovery. For 4-Fluoro-3,3-dimethylbutanoic acid, a quantum mechanical approach is well-suited to provide an accurate prediction by accounting for the competing inductive effects of the fluoro and dimethyl substituents. The expected outcome is a lower pKa relative to the parent butanoic acid, driven by the strong electron-withdrawing nature of the fluorine atom. This in-silico analysis provides valuable insights that can guide experimental design and accelerate the optimization of drug candidates.

References

-

Rowan. How to Predict pKa. Rowan. Published October 16, 2025. [Link]

-

Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. MDPI. Published December 10, 2021. [Link]

-

Substituent Effects on Acidity. Chemistry LibreTexts. Published August 8, 2024. [Link]

-

Substituent Effects on Acidity. Chemistry LibreTexts. Published December 27, 2021. [Link]

-

Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]

-

Hammett and Taft Equations. Scribd. [Link]

-

Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. ACS Publications. Published November 10, 2016. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. ACD/Labs. [Link]

-

Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. [Link]

-

Jaguar - pKa Prediction. YouTube. Published June 28, 2013. [Link]

-

MoKa - pKa modelling. Molecular Discovery. [Link]

-

Decades of Reliable pKa Predictions. ACD/Labs. [Link]

-

Jaguar for Life Science. Schrödinger. [Link]

-

Macro-pKa. Schrödinger. [Link]

-

Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. [Link]

-

Acidity of Carboxylic Acids. HCPG College, Varanasi. [Link]

-

Substituent Effects. [Link]

-

Calculation of VS,max and Its Use as a Descriptor for the Theoretical Calculation of pKa Values for Carboxylic Acids - PMC. National Center for Biotechnology Information. Published December 26, 2018. [Link]

-

pKa prediction with 'Jaguar pKa'. YouTube. Published May 31, 2013. [Link]

-

Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. MPG.PuRe. Published July 6, 2020. [Link]

-

Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv. [Link]

-

Rapid estimation of the pKa with atoms-in-molecules. Center for Molecular Modeling. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. Published December 5, 2021. [Link]

-

Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. ChemAxon. Published September 12, 2011. [Link]

-

Predicting charge / protonation state distribution vs pH with MarvinSketch. Tristan de Rond. Published September 7, 2020. [Link]

-

MolGpKa. bio.tools. [Link]

-

pKa calculation. Chemaxon Docs. [Link]

-

pKa Prediction. Rowan. [Link]

-

Calculate the pKa of an organic acid/base using Hammett and Taft constants. YouTube. Published November 3, 2020. [Link]

-

Calculated values for the pKa with the MarvinSketch 24.1.0. software for resveratrol ana. [Link]

-

pKa calculation training. SCFBio. [Link]

-

Calculator Plugins in MarvinSketch. Chemaxon Docs. [Link]

-

Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Published March 8, 2024. [Link]

-

Predicting pKa. ChemAxon. Published April 19, 2023. [Link]

-

Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. Published July 15, 2019. [Link]

-

Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. [Link]

-

Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube. Published June 29, 2023. [Link]

-

Predicting the pKa of Small Molecules. Matthias Rupp. Published January 29, 2011. [Link]

-

Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. [Link]

-

QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation. [Link]

-

Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Published September 18, 2019. [Link]

-

ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. ACD/Labs. Published May 13, 2019. [Link]

-

Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC. National Center for Biotechnology Information. [Link]

-

Computational estimation of pKa values. ResearchGate. [Link]

Sources

- 1. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 2. pKa calculation - Documentation [docs.chemaxon.com]

- 3. chemaxon.com [chemaxon.com]

- 4. optibrium.com [optibrium.com]

- 5. mdpi.com [mdpi.com]

- 6. pKa Prediction | Rowan [rowansci.com]

- 7. schrodinger.com [schrodinger.com]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. How to Predict pKa | Rowan [rowansci.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. schrodinger.com [schrodinger.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 17. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. School of Chemical Sciences KB [answers.uillinois.edu]

- 21. acdlabs.com [acdlabs.com]

- 22. MoKa - pKa modelling [moldiscovery.com]

- 23. chemaxon.com [chemaxon.com]

- 24. bio.tools [bio.tools]

- 25. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-3,3-dimethylbutanoic acid molecular weight and formula

Executive Summary

In the optimization of lead compounds containing tert-butyl groups, 4-fluoro-3,3-dimethylbutanoic acid represents a critical bioisostere. By replacing a single hydrogen atom on the terminal methyl group with fluorine, medicinal chemists can block metabolic "hotspots" (specifically

This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this building block in modern drug discovery.

Part 1: Physicochemical Identity

The fundamental data below serves as the baseline for stoichiometric calculations and property forecasting in hit-to-lead campaigns.

Core Data Table[1]

| Parameter | Value | Technical Notes |

| IUPAC Name | 4-Fluoro-3,3-dimethylbutanoic acid | Often referred to as a "fluorinated neopentyl" derivative. |

| Molecular Formula | C₆H₁₁FO₂ | |

| Molecular Weight | 134.15 g/mol | Average mass for stoichiometry. |

| Exact Mass | 134.0743 Da | Monoisotopic mass for HRMS identification ( |

| Predicted pKa | 4.78 ± 0.10 | Comparable to acetic acid; the |

| Predicted LogP | 1.45 - 1.65 | Slightly lower lipophilicity than the non-fluorinated analog (3,3-dimethylbutanoic acid) due to C-F polarity. |

| CAS Registry | Variable | Often indexed as the methyl ester or appearing in patent literature (e.g., HIV/HCV protease inhibitors). |

Structural Visualization

The molecule features a quaternary carbon at the C3 position, creating a neopentyl-like scaffold that is sterically demanding but rotationally restricted.

Part 2: Synthetic Methodology

Core Directive: Synthesis of this motif requires avoiding the "Gem-Dimethyl Effect" cyclization pitfalls common in 3,3-dimethyl systems. The most robust route utilizes deoxyfluorination of a hydroxy-ester precursor.

Validated Protocol: Deoxyfluorination Route

This protocol avoids the use of hazardous SF₄ gas, utilizing the more manageable DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor reagents.[1][2]

Step 1: Precursor Preparation

-

Starting Material: Methyl 3,3-dimethyl-4-hydroxybutanoate.

-

Source: Can be derived from the ring-opening of 3,3-dimethyl-butyrolactone (pantolactone analog) using sodium methoxide in methanol.

Step 2: Nucleophilic Fluorination (The Critical Step)

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Temperature: -78°C to Room Temperature (RT).

Protocol:

-

Charge a flame-dried flask with Methyl 3,3-dimethyl-4-hydroxybutanoate (1.0 eq) and anhydrous DCM (0.2 M concentration) under N₂ atmosphere.

-

Cool the solution to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents elimination side-products.

-

Add DAST (1.2 eq) dropwise via syringe.

-

Stir at -78°C for 1 hour, then allow to warm to RT overnight.

-

Quench: Pour cautiously into saturated aqueous NaHCO₃ at 0°C. Warning: DAST hydrolysis releases HF; use plasticware if possible or glass with immediate quenching.

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

Step 3: Hydrolysis to the Free Acid

-

Reagent: LiOH (Lithium Hydroxide).

-

Solvent: THF/Water (3:1).

-

Protocol: Standard saponification followed by acidification with 1N HCl to pH 2. Extract with Ethyl Acetate.[4]

Synthetic Workflow Diagram

The following diagram illustrates the logic flow, highlighting the critical decision points for purity.

Figure 1: Step-wise synthesis from lactone precursor to final fluorinated acid.

Part 3: Medicinal Chemistry Applications

Why use this specific building block?

The tert-butyl group is a privileged scaffold in drug design due to its ability to fill hydrophobic pockets. However, it is susceptible to CYP450-mediated oxidation (

The "Fluorine Effect" Mechanism[6][7][8]

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a hydrogen with fluorine at the C4 position renders that specific site inert to oxidative metabolism.

-

Steric Preservation: The Van der Waals radius of Fluorine (1.47 Å) is very close to that of Hydrogen (1.20 Å) and much smaller than a Methyl group (2.0 Å). This allows the 4-fluoro-3,3-dimethyl group to fit into the same binding pocket as a standard tert-butyl group, unlike a chloro- or methyl-substitution.

-

Lipophilicity Modulation: The fluorine atom lowers the electron density of the adjacent quaternary carbon, slightly reducing the overall LogP compared to the parent hydrocarbon, which can improve solubility and lower non-specific binding.

Structure-Activity Relationship (SAR) Logic

Figure 2: Mechanistic rationale for substituting t-butyl with the 4-fluoro analog.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are required.

Nuclear Magnetic Resonance (NMR)[5]

-

¹H NMR (Proton):

-

δ ~1.1 ppm (s, 6H): The gem-dimethyl protons. Note: They may appear as a doublet (

Hz) due to long-range coupling with fluorine. -

δ ~2.4 ppm (s, 2H): The

-methylene protons ( -

δ ~4.3 ppm (d, 2H,

Hz): The characteristic doublet of the

-

-

¹⁹F NMR (Fluorine):

-

δ ~ -220 to -230 ppm (t): A triplet pattern due to coupling with the two protons on C4.

-

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Target Ion:

. -

Fragmentation: Look for loss of HF (M-20) or loss of the carboxyl group (

).

References

-

Mechanism of Fluorination

-

Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.

-

-

Metabolic Stability of Fluorinated Groups

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- Note: This seminal paper details the metabolic blocking effect of converting C-H to C-F in alkyl chains.

-

-

Synthesis of Neopentyl Derivatives

-

Organic Syntheses, Coll. Vol. 10, p. 460 (2004); Vol. 76, p. 159 (1999). (General methods for hindered ester synthesis).

-

-

Physical Properties & Data Source

-

PubChem Compound Summary for Fluorinated Butanoic Acid Derivatives.

-

Sources

The Fluorine Effect: Physicochemical and Metabolic Modulation of Butanoic Acid

Executive Summary

The strategic incorporation of fluorine into aliphatic carboxylic acids is a cornerstone of modern medicinal chemistry and chemical biology. Butanoic acid (butyric acid), a short-chain fatty acid (SCFA) acting as both a metabolic fuel and a signaling molecule (HDAC inhibitor, GPCR ligand), serves as a prime scaffold for fluorination. This guide analyzes how fluorine substitution—ranging from single atoms to perfluorination—alters the physicochemical landscape of butanoic acid. We explore the dramatic shifts in acidity (pKa), the paradoxical "polar hydrophobicity," conformational locking via the gauche effect, and the critical blockade of metabolic degradation pathways.

Acidity & Ionization: The Inductive Dominance

The most immediate impact of fluorine substitution is the modulation of acidity. Fluorine, being the most electronegative element (

Distance-Dependent Inductive Effect

The magnitude of this effect decays rapidly with distance from the carboxyl group (approximately

- -Fluorination (2-position): Proximal substitution exerts a massive effect, dropping the pKa by >2 units.

- -Fluorination (3-position): Significant but reduced effect.

- -Fluorination (4-position): Minimal impact; pKa approaches that of the unsubstituted acid.

-

Perfluorination: Cumulative inductive effects create a super-acidic motif.

Table 1: Comparative Acidity of Fluorinated Butanoic Acids

| Compound | Structure | pKa (Approx.)[1][2][3][4] | Electronic Driver | |

| Butanoic Acid | 4.82 | 0.00 | Reference | |

| 2-Fluorobutanoic Acid | ~2.70 | -2.12 | Strong | |

| 3-Fluorobutanoic Acid | ~3.90* | -0.92 | Moderate | |

| 4-Fluorobutanoic Acid | ~4.70 | -0.12 | Weak | |

| Heptafluorobutyric Acid (HFBA) | 0.40 | -4.42 | Cumulative Perfluoro Effect |

*Note: Value estimated based on 3-chlorobutanoic acid (pKa 4.05) and higher electronegativity of F.

Mechanistic Visualization

The following diagram illustrates the inductive withdrawal and its decay over carbon chain length.

Lipophilicity & Solvation: "Polar Hydrophobicity"

Fluorine substitution introduces a paradox known as "polar hydrophobicity." While the C-F bond is highly polar (strong dipole), the low polarizability of the fluorine atom's lone pairs means it does not serve as a good hydrogen bond acceptor.

-

Lipophilicity Increase: Replacing a C-H bond with C-F generally increases lipophilicity (LogP) because the C-F bond is hydrophobic and resists solvation by water compared to C-H (which can participate in weak H-bonding networks).

-

Perfluorination (HFBA): The perfluoropropyl chain is significantly more lipophilic than the propyl chain. This property is exploited in Ion-Pair Chromatography , where HFBA acts as a hydrophobic "tail" to retain polar amines on C18 columns.

Key Insight: Monofluorination often increases LogP by ~0.2–0.5 units, enhancing membrane permeability for drug candidates derived from these acids.

Conformational Control: The Gauche Effect

Unlike heavier halogens that prefer anti conformations to avoid steric clash, fluorine often adopts a gauche conformation relative to vicinal electron-withdrawing groups (like the carbonyl oxygen or heteroatoms).

The Mechanism

This is driven by a stereoelectronic effect: Hyperconjugation .

Electron density from the

Biological Consequence

In 2-fluorobutanoic acid derivatives, this effect restricts the rotation of the carboxylic acid headgroup relative to the alkyl tail. In drug design, this "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor (e.g., GABA receptors or HDAC enzymes).

Metabolic Stability: The Blockade

The metabolic fate of fatty acids is primarily governed by

The C-F Shield

The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol).

-

3-Fluorobutanoic Acid: Substitution at the

-position renders the molecule resistant to Acyl-CoA Dehydrogenase. The enzyme cannot abstract the fluorine (or the adjacent hydrogen is sterically/electronically perturbed), effectively blocking the cycle. -

Metabolic Stability: This modification extends the half-life (

) of the molecule in vivo, transforming a rapidly metabolized nutrient into a stable pharmacological probe.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Validates the inductive effect of fluorination.

Reagents:

-

Analyte (e.g., 2-fluorobutanoic acid, >98% purity).

-

0.01 M standardized NaOH (carbonate-free).

-

0.1 M KCl (background electrolyte).

-

Standardized pH buffers (pH 4.01, 7.00, 10.00).

Workflow:

-

Calibration: Calibrate the glass electrode/pH meter using the three standard buffers at 25°C.

-

Preparation: Dissolve 0.5 mmol of the fluorinated acid in 50 mL of degassed 0.1 M KCl solution. Maintain temperature at 25°C ± 0.1°C using a water-jacketed vessel.

-

Titration: Add 0.01 M NaOH in small increments (e.g., 50 µL). Allow pH to stabilize (<0.005 pH unit drift/min) before recording.

-

Data Processing: Plot pH vs. Volume of NaOH.

-

Calculate the first derivative (

) to find the equivalence point ( -

The pKa is the pH at the half-equivalence point (

). -

Note: For HFBA (pKa ~0.4), potentiometric titration in water is difficult due to leveling effects. Use NMR titration or spectrophotometric methods.

-

Protocol B: In Vitro Metabolic Stability Assay

Assesses the resistance to beta-oxidation.

Materials:

-

Pooled Liver Microsomes (Human or Rat).

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+).

-

Test Compound (Fluorinated Acid) and Positive Control (Butyric Acid).

-

LC-MS/MS for quantification.

Workflow:

-

Pre-Incubation: Mix microsomes (0.5 mg protein/mL) with the test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

-

Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., deuterated butyric acid) to precipitate proteins.

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life:-

Expectation: Unsubstituted butyric acid will show rapid depletion; 3-fluorobutanoic acid will show >90% remaining at 60 mins.

-

References

-

Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. BenchChem.

-

Heptafluorobutyric Acid - Product Properties. MP Biomedicals.

-

The Role of Fluorine in Medicinal Chemistry. Journal of Pharmacy and Pharmacology.

-

Gauche effect. Wikipedia.

-

On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.

-

Heptafluorobutyric acid in LC-MS Applications. CovaChem.

Sources

Methodological & Application

Strategic Incorporation of 4-Fluoro-3,3-dimethylbutanoic Acid in Lead Optimization

Topic: Use of 4-Fluoro-3,3-dimethylbutanoic Acid in Medicinal Chemistry Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary: The "Fluorinated Neopentyl" Advantage

In the landscape of modern medicinal chemistry, 4-Fluoro-3,3-dimethylbutanoic acid represents a high-value building block designed to solve a specific problem: metabolic liability of gem-dimethyl groups .[1][2]

While the tert-butyl and neopentyl moieties are classic structural elements used to fill hydrophobic pockets and increase lipophilicity, their methyl groups are frequent targets for Cytochrome P450 (CYP450)-mediated

This application note details the use of 4-Fluoro-3,3-dimethylbutanoic acid as a metabolically stable bioisostere . By replacing a terminal hydrogen with fluorine, the molecule retains the steric bulk and hydrophobic character of the neopentyl group while blocking the metabolic "soft spot" via the strength of the C–F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C–H).

Key Physicochemical Contributions

| Property | Effect of 4-Fluoro-3,3-dimethyl Motif | Medicinal Chemistry Benefit |

| Metabolic Stability | Blocks CYP-mediated hydroxylation at the methyl group.[1][2] | Extends |

| Lipophilicity | Lowers LogD slightly compared to the non-fluorinated parent. | Improves solubility and reduces non-specific binding.[2] |

| Conformation | Maintains the "Thorpe-Ingold" (Gem-Dimethyl) effect.[1][2] | Restricts rotatable bonds, lowering entropic penalty upon binding. |

| Acidity (pKa) | Inductive effect of fluorine lowers pKa of the acid. | Modulates H-bond donor/acceptor strength in the final amide.[2] |

Mechanistic Rationale & Logic Flow[2][3]

The decision to incorporate this moiety follows a specific logic in Structure-Activity Relationship (SAR) studies.

Figure 1: Decision pathway for transitioning from a labile neopentyl group to the fluorinated analog.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While available from catalog suppliers, in-house synthesis is often required for scale-up or isotopic labeling.[1][2]

Target: 4-Fluoro-3,3-dimethylbutanoic acid Precursor: Methyl 3,3-dimethyl-4-hydroxybutanoate (derived from dimethyl succinate reduction).[1][2]

Reagents & Equipment[3][4]

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2] Safety Note: Deoxo-Fluor is thermally more stable than DAST.[1][2]

-

Base: Lithium Hydroxide (LiOH).[2]

-

Equipment: Schlenk line (inert atmosphere), Teflon-coated stir bars (glass can etch with HF byproducts).[1][2]

Step-by-Step Methodology

-

Deoxofluorination (The Critical Step):

-

Charge an oven-dried flask with Methyl 3,3-dimethyl-4-hydroxybutanoate (1.0 equiv) and anhydrous DCM (0.2 M concentration) under Nitrogen.

-

Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents elimination side-reactions.[1][2]

-

Add DAST or Deoxo-Fluor (1.2 equiv) dropwise via syringe.[1][2]

-

Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.[1]

-

Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate Methyl 4-fluoro-3,3-dimethylbutanoate .

-

-

Hydrolysis (Saponification):

-

Dissolve the fluorinated ester in THF:Water (3:1).

-

Add LiOH (2.0 equiv).

-

Stir at RT for 4–6 hours (Monitor by TLC/LCMS).

-

Acidification: Carefully acidify to pH 3 with 1N HCl.

-

Extraction: Extract with Ethyl Acetate.[2] The gem-dimethyl group makes the acid somewhat lipophilic; ensure thorough extraction.

-

Isolation: Concentrate to yield 4-Fluoro-3,3-dimethylbutanoic acid as a waxy solid or oil.[1][2]

-

Protocol B: Amide Coupling (The Application)

Challenge: The gem-dimethyl group at the

Recommended System: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride).[1][2]

Workflow Diagram

Figure 2: Optimized coupling workflow accounting for steric hindrance.

Detailed Procedure

-

Activation:

-

Coupling:

-

Troubleshooting (Steric Hindrance):

-

If conversion is low after 24 hours, do not add more HATU immediately. Instead, switch the method to Acid Chloride generation:

-

Treat the acid with Oxalyl Chloride/DMF (cat.) in DCM to form the acid chloride.

-

React the crude acid chloride with the amine and Pyridine/DMAP. This is more aggressive and overcomes the steric barrier.

-

-

Quality Control & Characterization

Validating the integrity of the fluorinated moiety is critical, as fluorine elimination (forming the alkene) is a potential degradation pathway.

| Technique | Expected Signal | Diagnostic Value |

| Triplet (or multiplet) around -215 to -230 ppm (depending on ref). | Confirms presence of F; splitting pattern confirms | |

| Doublet of doublets (approx 4.2 ppm) for | The large geminal H-F coupling constant is the fingerprint of this moiety. | |

| LCMS | Ensure no mass peak corresponding to |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link[1]

Sources

4-Fluoro-3,3-dimethylbutanoic acid as a building block in organic synthesis

This guide details the application of 4-Fluoro-3,3-dimethylbutanoic acid as a specialized building block in medicinal chemistry. It focuses on its role as a metabolically stable, lipophilic bioisostere of the tert-butyl group and provides a validated protocol for its synthesis and incorporation into drug scaffolds.

Part 1: Strategic Utility & Rationale

Compound Identity:

-

IUPAC Name: 4-Fluoro-3,3-dimethylbutanoic acid

-

CAS Number: 1246218-76-7 (Note: Often cited in patent literature; distinct from the trifluoro analog).

-

SMILES: FCC(C)(C)CC(=O)O

-

Molecular Weight: 134.15 g/mol

The "Fluorine-Walk" Rationale

In modern drug discovery, the gem-dimethyl group (neopentyl motif) is a privileged structure used to increase metabolic stability by blocking

4-Fluoro-3,3-dimethylbutanoic acid serves as a precision tool to address this liability:

-

Metabolic Blocking: The introduction of a single fluorine atom at the 4-position (-CH2F) blocks metabolic hydroxylation at that site due to the high strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond.

-

Lipophilic Bioisostere: It acts as a bioisostere for the tert-butyl group. The fluorine atom maintains the steric bulk of the methyl group (Van der Waals radius: F = 1.47 Å vs. CH3 = 2.0 Å) while modulating the electronic environment.

-

Inductive pKa Modulation: The

-fluorine exerts a subtle electron-withdrawing inductive effect (

Validated Applications

-

HIV/HCV Protease Inhibitors: Used as a "capping" group for the N-terminus of peptide-mimetic inhibitors (e.g., Atazanavir analogs). The bulky, hydrophobic tail fits into the S3/S4 hydrophobic pockets of proteases while resisting degradation.

-

Cannabinoid Receptor Modulators: Employed in the synthesis of indazole-carboxamide derivatives (e.g., MDMB series analogs) to probe receptor affinity versus metabolic half-life.

-

Gamma-Secretase Modulators: Used to construct stable side chains in inhibitors targeting Alzheimer's disease pathways.

Part 2: Synthesis Protocol

Objective: Synthesis of 4-Fluoro-3,3-dimethylbutanoic acid from 2,2-dimethylsuccinic anhydride.

Retrosynthetic Analysis

The most robust route avoids direct fluorination of the acid. Instead, it utilizes a "Deoxyfluorination" strategy on a hydroxy-ester intermediate derived from a lactone.

Figure 1: Step-wise synthetic pathway for the production of 4-Fluoro-3,3-dimethylbutanoic acid.

Detailed Experimental Procedure

Step 1: Synthesis of Methyl 4-hydroxy-3,3-dimethylbutanoate

Precursor: 3,3-Dimethyl-gamma-butyrolactone (commercially available or prepared via reduction of 2,2-dimethylsuccinic anhydride).

-

Reagents: 3,3-Dimethyl-gamma-butyrolactone (10.0 g, 87.6 mmol), Methanol (100 mL), conc. H2SO4 (0.5 mL).

-

Setup: 250 mL round-bottom flask equipped with a reflux condenser.

-

Procedure:

-

Dissolve the lactone in methanol.

-

Add catalytic sulfuric acid.

-

Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (stain with KMnO4; lactone disappears, polar spot appears).

-

Cool to room temperature.[1] Neutralize with solid NaHCO3.

-

Concentrate in vacuo to remove methanol.

-

Resuspend residue in EtOAc (100 mL), wash with brine, dry over Na2SO4, and concentrate.

-

-

Yield: ~11.5 g (90%) of clear oil.

-

Checkpoint: 1H NMR should show a singlet for the methyl ester (~3.6 ppm) and the gem-dimethyl group (~1.0 ppm).

Step 2: Deoxyfluorination (Critical Step)

Safety Note: DAST (Diethylaminosulfur trifluoride) releases HF. Use a fume hood and plastic/Teflon labware if possible.

-

Reagents: Methyl 4-hydroxy-3,3-dimethylbutanoate (5.0 g, 34.2 mmol), DAST (6.6 g, 41.0 mmol, 1.2 eq), Anhydrous DCM (50 mL).

-

Setup: Oven-dried 2-neck flask, N2 atmosphere, -78°C cooling bath (dry ice/acetone).

-

Procedure:

-

Dissolve the hydroxy ester in anhydrous DCM and cool to -78°C.

-

Add DAST dropwise via syringe over 20 minutes. Exothermic reaction.

-

Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) slowly overnight.

-

Quench: Cool back to 0°C. Slowly pour the reaction mixture into saturated aqueous NaHCO3 (caution: vigorous CO2 evolution).

-

Extract with DCM (3 x 50 mL).

-

Dry organic layer (MgSO4) and concentrate.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1). The fluoro-ester is less polar than the starting alcohol.

-

-

Yield: ~4.0 g (79%).

-

Validation: 19F NMR will show a triplet of triplets (approx -220 ppm) corresponding to -CH2F.

Step 3: Ester Hydrolysis

-

Reagents: Methyl 4-fluoro-3,3-dimethylbutanoate (4.0 g), LiOH·H2O (3.0 eq), THF/Water (3:1, 40 mL).

-

Procedure:

-

Dissolve ester in THF/Water.

-

Add LiOH. Stir at RT for 3 hours.

-

Acidify carefully with 1N HCl to pH ~2.

-

Extract with EtOAc (3 x 30 mL).

-

Dry (Na2SO4) and concentrate to afford the carboxylic acid.

-

-

Final Product: White waxy solid or colorless oil.

Part 3: Application Protocol (Amide Coupling)

Scenario: Coupling 4-Fluoro-3,3-dimethylbutanoic acid to a secondary amine (e.g., a proline derivative or piperazine) for library synthesis.

Table 1: Optimized Coupling Conditions

| Parameter | Condition | Rationale |

| Coupling Agent | HATU (1.2 eq) | High reactivity required for the sterically hindered neopentyl acid. |

| Base | DIPEA (3.0 eq) | Scavenges protons; prevents acid-catalyzed decomposition. |

| Solvent | DMF or DMAc | Polar aprotic solvent ensures solubility of the lipophilic acid. |

| Temperature | 0°C | Mitigates potential epimerization of the amine partner. |

| Reaction Time | 12–18 Hours | Steric bulk of the gem-dimethyl group slows nucleophilic attack. |

Protocol:

-

Dissolve 4-Fluoro-3,3-dimethylbutanoic acid (1.0 eq) in DMF (0.1 M).

-

Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 mins to activate the acid (formation of the OAt ester).

-

Add the amine partner (1.0–1.2 eq).

-

Monitor by LC-MS. The product will show a characteristic mass shift and a retention time increase due to the lipophilic fluorinated tail.

References

-

Synthesis of Fluorinated Building Blocks

- Patent: US 2013/0183629 A1. "Atazanavir analogues for treating HIV infections.

-

Source:

-

Deoxyfluorination Methodology (DAST)

- Journal: Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis, 2002(17), 2561-2578.

-

Source:

-

Metabolic Stability of Fluorine

- Review: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

-

Source:

-

Gem-Dimethyl Effect in Drug Design

- Article: Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.

-

Source:

Sources

incorporating 4-Fluoro-3,3-dimethylbutanoic acid into polymers

Application Note: Strategic Incorporation of 4-Fluoro-3,3-dimethylbutanoic Acid into Polymeric Architectures

Abstract

This guide details the methodologies for incorporating 4-Fluoro-3,3-dimethylbutanoic acid (4F-DMBA) into polymeric systems. Unlike standard aliphatic acids, 4F-DMBA possesses a unique structural duality: a gem-dimethyl group (

Introduction: The "Shield & Tag" Strategy

Incorporating 4F-DMBA is rarely about building the polymer backbone itself, as it is a monofunctional carboxylic acid. Instead, it is employed to modify existing polymer scaffolds. Its value lies in two specific effects:

-

The Gem-Dimethyl Effect (Steric Shielding): The gem-dimethyl substitution at the

-carbon (-

Application: Creating "slow-release" prodrug linkers or stabilizing sensitive polymer end-groups.

-

-